molecular formula C21H26ClN B116733 Isoterbinafine hydrochloride, (E)- CAS No. 877265-30-0

Isoterbinafine hydrochloride, (E)-

Cat. No. B116733
CAS RN: 877265-30-0
M. Wt: 327.9 g/mol
InChI Key: DOUQARFOFOKGST-SZKNIZGXSA-N
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Description

Isoterbinafine hydrochloride, also known as Terbinafine, is an antifungal medication that fights infections caused by fungus . It is used to treat infections that affect the fingernails or toenails and a fungal infection of scalp hair follicles in children who are at least 4 years old .


Molecular Structure Analysis

The molecular formula of Isoterbinafine hydrochloride is C21H26ClN . The molecular weight is 327.891 Da . It has no defined stereocenters and one E/Z center .


Chemical Reactions Analysis

Terbinafine is an inhibitor of CYP4502D6 isozyme and has an effect on the metabolism of desipramine, cimetidine, fluconazole, cyclosporine, rifampin, and caffeine .


Physical And Chemical Properties Analysis

Terbinafine hydrochloride is a white crystalline powder that is freely soluble in methanol and dichloromethane, soluble in ethanol, and slightly soluble in water .

Scientific Research Applications

Topical Antifungal Applications

Isoterbinafine hydrochloride: has been extensively studied for its efficacy in treating superficial fungal infections. Research indicates that formulations such as in-situ film-forming solutions and nanogels have been developed to enhance the deposition and penetration of the drug into the stratum corneum, the outermost layer of the skin . These advanced formulations are designed to provide superior pharmaceutical characteristics, including rapid drying, non-stickiness, and transparency on the skin, which are crucial for patient compliance and effective treatment outcomes.

Trans-Ungual Drug Delivery

The challenge of treating nail infections like onychomycosis lies in the nail plate’s formidable barrier against drug permeation. Studies have shown that Isoterbinafine hydrochloride can be formulated into nanovesicular systems , such as spanlastics, to enable and enhance drug delivery through the nail . These systems are optimized for high entrapment efficiency and controlled drug release, making them a promising approach for trans-ungual delivery.

Nanotechnology-Enhanced Delivery

Nanotechnology plays a pivotal role in enhancing the delivery of Isoterbinafine hydrochloride . Nanogels and nanoemulsions are being researched for their ability to improve drug solubility and permeability. These nanoformulations can significantly increase the drug’s skin retention percentage, indicating their potential for increased efficacy in treating fungal infections .

Biopharmaceutical Evaluation

The biopharmaceutical properties of Isoterbinafine hydrochloride formulations are critical for their performance. Studies involving animal models have been conducted to evaluate the in vivo antifungal efficacy of these formulations. Parameters such as drug release, permeation, and deposition are meticulously tested to ensure optimal therapeutic effects .

Film-Forming Solution Development

The development of film-forming solutions for Isoterbinafine hydrochloride aims to create a dosage form that is a solution during storage but forms a film upon application. This unique attribute allows for the supersaturation of the drug upon solvent evaporation, increasing skin hydration and potentially leading to better treatment outcomes .

Advanced Polymeric Solution Sprays

Research into Isoterbinafine hydrochloride also includes the development of advanced polymeric solution sprays. These sprays are designed for topical application and are characterized by various analytical techniques to ensure their stability and efficacy. The in vivo antifungal activity of these sprays is examined using animal models to confirm their effectiveness .

Mechanism of Action

Isoterbinafine hydrochloride, also known as trans-Isoterbinafine hydrochloride, is a synthetic allylamine antifungal . This article will delve into the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on its action.

Target of Action

The primary target of Isoterbinafine hydrochloride is the fungal enzyme squalene monooxygenase (also known as squalene epoxidase) . This enzyme plays a crucial role in the synthesis of the fungal cell wall .

Mode of Action

Isoterbinafine hydrochloride inhibits the action of squalene monooxygenase, thereby blocking the synthesis of ergosterol , an essential component of the fungal cell wall . This inhibition disrupts the cell wall synthesis pathway, leading to the death of the fungal cell .

Biochemical Pathways

The inhibition of squalene monooxygenase by Isoterbinafine hydrochloride disrupts the conversion of squalene to lanosterol . In fungi, lanosterol is converted to ergosterol, which is a vital component of the fungal cell membrane . Therefore, the inhibition of this pathway leads to a deficiency in ergosterol, disrupting cell membrane integrity and function, ultimately leading to fungal cell death .

Pharmacokinetics

Isoterbinafine hydrochloride is well absorbed following oral administration, with a bioavailability of over 70% . The compound is highly lipophilic, tending to accumulate in skin, nails, and fatty tissues . The peak plasma concentrations appear within 2 hours after a single 250 mg dose . The compound is extensively metabolized before excretion, with approximately 70% of the administered dose eliminated in the urine .

Result of Action

The inhibition of ergosterol synthesis by Isoterbinafine hydrochloride leads to a disruption of the fungal cell wall, resulting in the death of the fungal cell . This results in the effective treatment of various fungal infections, including dermatophyte infections of toenails and fingernails, as well as other fungal skin infections .

Action Environment

The action, efficacy, and stability of Isoterbinafine hydrochloride can be influenced by various environmental factors. For instance, the compound’s lipophilic nature allows it to accumulate in skin, nails, and fatty tissues, enhancing its antifungal activity . .

Safety and Hazards

Terbinafine can cause damage to organs through prolonged or repeated exposure . It can cause symptoms such as skin rash, fever, swollen glands, flu-like symptoms, muscle aches, severe weakness, unusual bruising, or yellowing of your skin or eyes . Some people taking terbinafine have developed severe liver damage leading to liver transplant or death .

Future Directions

Terbinafine is used to treat infections caused by a fungus. It works by killing the fungus or preventing its growth . It is usually taken for 6 weeks to treat scalp or fingernail infections, and for 12 weeks to treat a toenail infection . Future research may focus on improving the efficacy of the drug and reducing side effects.

properties

IUPAC Name

(E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N.ClH/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18;/h5-7,9-13,16H,15,17H2,1-4H3;1H/b9-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUQARFOFOKGST-SZKNIZGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CN(C)CC1=CC2=CC=CC=C2C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoterbinafine hydrochloride, (E)-

CAS RN

877265-30-0
Record name Isoterbinafine hydrochloride, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877265300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOTERBINAFINE HYDROCHLORIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MXZ81Y4D7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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